molecular formula C14H16O B6229170 3-(4-methylphenyl)spiro[3.3]heptan-1-one CAS No. 2168474-50-6

3-(4-methylphenyl)spiro[3.3]heptan-1-one

Cat. No. B6229170
CAS RN: 2168474-50-6
M. Wt: 200.3
InChI Key:
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Description

3-(4-methylphenyl)spiro[3.3]heptan-1-one, otherwise known as 4-methyl-3-phenylspiro[3.3]heptane-1-one, is a cyclic ketone with a molecular formula of C12H16O. It is a colorless, crystalline solid with a melting point of 78°C and a boiling point of 250°C. It is insoluble in water but soluble in ethanol, ether, and benzene. 4-methyl-3-phenylspiro[3.3]heptane-1-one is an important organic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3-phenylspiro[3.3]heptane-1-one is not yet fully understood. However, it is believed to be involved in a variety of biochemical and physiological processes. For example, it has been shown to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-methyl-3-phenylspiro[3.3]heptane-1-one has been shown to interact with a variety of other enzymes and proteins, including the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
4-methyl-3-phenylspiro[3.3]heptane-1-one has been studied for its potential effects on a variety of biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to interact with a variety of other enzymes and proteins, including the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Furthermore, 4-methyl-3-phenylspiro[3.3]heptane-1-one has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-3-phenylspiro[3.3]heptane-1-one in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and it is readily available in a variety of forms, including crystalline and liquid. In addition, it is relatively stable, and it is not toxic to humans or animals. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and it has a relatively low boiling point, which can make it difficult to isolate from reaction mixtures.

Future Directions

The potential applications of 4-methyl-3-phenylspiro[3.3]heptane-1-one are still being explored. Future research could focus on the development of new synthetic methods for the production of this compound, as well as its use in the synthesis of other molecules. In addition, further studies could be conducted to investigate its mechanism of action and its potential effects on biochemical and physiological processes. Finally, additional research could be conducted to explore its potential applications in the fields of medicinal chemistry and agrochemistry.

Synthesis Methods

4-methyl-3-phenylspiro[3.3]heptane-1-one can be synthesized from 4-methylphenylacetone, which is a precursor of the ketone. The reaction involves the condensation of 4-methylphenylacetone with an excess of formaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds in two steps: first, the formaldehyde reacts with the ketone to form a hydrate, and then the hydrate is dehydrated to form the desired product. The reaction is typically carried out at temperatures between 60°C and 80°C.

Scientific Research Applications

4-methyl-3-phenylspiro[3.3]heptane-1-one has been studied extensively for its potential applications in the fields of medicinal chemistry and agrochemistry. It has been used as a starting material for the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 4-methyl-3-phenylspiro[3.3]heptane-1-one has been used as a model compound for the study of the reactivity of cyclic ketones.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methylphenyl)spiro[3.3]heptan-1-one involves the synthesis of the spirocyclic ring system followed by the introduction of the 4-methylphenyl group at the appropriate position.", "Starting Materials": [ "Cyclohexanone", "4-methylbenzaldehyde", "Sodium ethoxide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium", "Bromobenzene", "Diethyl ether", "Sodium borohydride", "Methanol", "Acetic anhydride", "Sulfuric acid", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of the spirocyclic ring system", "a. Dissolve cyclohexanone in diethyl ether and add sodium ethoxide.", "b. Heat the mixture under reflux for several hours to form the enolate.", "c. Add 4-methylbenzaldehyde to the reaction mixture and continue heating under reflux.", "d. Cool the reaction mixture and acidify with acetic acid to obtain the spirocyclic ketone.", "Step 2: Introduction of the 4-methylphenyl group", "a. Dissolve the spirocyclic ketone in chloroform and add magnesium.", "b. Add bromobenzene dropwise to the reaction mixture and continue stirring.", "c. Add sodium borohydride to the reaction mixture to reduce the intermediate.", "d. Acidify the reaction mixture with hydrochloric acid and extract the product with chloroform.", "e. Wash the organic layer with sodium bicarbonate and sodium chloride solution.", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "g. Purify the product by recrystallization from methanol and acetic anhydride.", "h. Characterize the product by spectroscopic methods." ] }

CAS RN

2168474-50-6

Molecular Formula

C14H16O

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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